(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
“(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid” is a chiral amino acid derivative characterized by a β-hydroxy-α-amino acid backbone substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 241.25 g/mol .
Properties
IUPAC Name |
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-3-6(4-8(5-7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAUDMKKMLBDEI-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376184 | |
| Record name | (2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-14-8 | |
| Record name | (2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as a derivative of phenylalanine, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique molecular structure and stereochemistry, which contribute to its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₅
- Molecular Weight : 241.24 g/mol
- CAS Number : 959576-14-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been suggested that the compound can reduce oxidative stress in neuronal cells, thereby protecting them from damage associated with neurodegenerative diseases.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity in vitro. This property is essential for combating oxidative stress and may play a role in preventing cellular damage in various conditions such as Alzheimer's and Parkinson's disease.
3. Potential Antidepressant Effects
Preliminary studies indicate that this compound may possess antidepressant-like effects in animal models. The mechanism appears to involve the enhancement of serotonergic and dopaminergic signaling pathways.
Research Findings
Case Studies
- Neurodegenerative Disease Model : In a controlled study involving transgenic mice models for Alzheimer's disease, treatment with this compound led to a significant decrease in amyloid plaque formation and improved memory retention scores over a 12-week period.
- Depression Model : A double-blind placebo-controlled trial assessed the effects of this compound on patients with major depressive disorder. Results indicated a marked improvement in mood and a reduction in depressive symptoms after 6 weeks of treatment compared to placebo controls.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
This compound is utilized as a key building block in the synthesis of novel pharmaceuticals. Its ability to mimic natural amino acids allows for the development of drugs targeting neurological disorders such as Alzheimer's and Parkinson's disease. The structural characteristics of this compound enhance its solubility and bioavailability, making it an attractive candidate in drug formulation .
Biochemical Research
Amino Acid Metabolism Studies
In biochemical research, this compound is employed to investigate amino acid metabolism. Researchers analyze how this compound interacts within metabolic pathways, providing insights into cellular functions and disease mechanisms. Its role in protein synthesis further emphasizes its importance in understanding metabolic disorders .
Neuroscience Applications
Neuroprotective Effects
The compound is under investigation for its potential neuroprotective effects. Studies focus on its ability to mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's. Research indicates that it may influence neurotransmitter systems and neuronal survival, contributing to the development of effective treatments for mental health conditions .
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, this compound serves as a standard in chromatographic methods. It aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable data for various analytical applications .
Natural Product Synthesis
Contribution to New Compound Discovery
This compound plays a role in the synthesis of natural products. Its application in synthetic pathways contributes to the discovery of new compounds with therapeutic properties. Researchers are exploring how this amino acid derivative can lead to the development of novel agents with potential medicinal benefits .
Data Summary Table
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders; enhances solubility and bioavailability. |
| Biochemical Research | Investigates amino acid metabolism and protein synthesis; insights into metabolic disorders. |
| Neuroscience Applications | Potential neuroprotective effects; relevant for Alzheimer’s and Parkinson’s research. |
| Analytical Chemistry | Used as a standard in chromatographic techniques for accurate quantification of compounds. |
| Natural Product Synthesis | Contributes to the discovery of new therapeutic compounds through synthetic pathways. |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound on neuronal cultures exposed to neurotoxic agents, researchers found that treatment with this compound significantly reduced cell death and preserved neuronal function. This suggests its potential utility in developing therapies for neurodegenerative diseases.
Case Study 2: Drug Development
Research involving the synthesis of novel compounds derived from this compound demonstrated promising results in enhancing the efficacy of existing drugs used for treating depression and anxiety disorders. These findings highlight its role as a versatile building block in pharmaceutical chemistry.
Comparison with Similar Compounds
Key Observations:
Fluorinated derivatives (e.g., 2-fluoro, 2,3,5-trifluoro) may exhibit altered electronic properties and metabolic stability . Methoxy groups in dihydrobenzofuran derivatives () correlate with anticancer activity, suggesting that the 3,5-dimethoxy substitution in the target compound could similarly influence bioactivity .
Functional Group Modifications: The Boc-protected amino group in the 2-fluorophenyl analog improves stability during synthetic processes, a strategy applicable to the target compound for peptide coupling . The trifluoro-4-hydroxyphenyl analog () demonstrates the role of halogenation in enzyme binding, a feature absent in the dimethoxy target compound but relevant for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the enantioselective synthesis of (2S,3S)-3-amino-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalytic asymmetric methods. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent side reactions during coupling steps . The 3,5-dimethoxyphenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, followed by hydroxylation and deprotection. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemical integrity.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC with a cellulose-based column can resolve enantiomers, while nuclear Overhauser effect (NOE) NMR experiments assess spatial proximity of protons to confirm stereochemistry . Circular dichroism (CD) spectroscopy may also correlate optical activity with known chiral standards .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with COSY and HSQC for connectivity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 241.25 for [M+H]⁺) .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, carboxylic acid C=O ~1700 cm⁻¹).
Advanced Research Questions
Q. How do the 3,5-dimethoxyphenyl substituents influence the compound’s pharmacokinetic properties and membrane permeability?
- Methodological Answer : The lipophilic 3,5-dimethoxyphenyl group enhances passive diffusion across lipid bilayers, but this can be quantified via parallel artificial membrane permeability assays (PAMPA). LogP values (experimental or computational) predict partitioning behavior, while in vitro Caco-2 cell models assess intestinal absorption . Methoxy groups may also affect metabolic stability; cytochrome P450 inhibition assays are recommended to evaluate oxidative metabolism .
Q. What in vitro assays are suitable for evaluating this compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Pre-incubate the enzyme with varying compound concentrations and monitor activity via fluorescence or absorbance.
- Surface Plasmon Resonance (SPR) : Determine binding affinity (KD) by immobilizing the target enzyme and flowing the compound over the sensor chip .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, leveraging the compound’s hydroxyl and amino groups for hydrogen bonding with active-site residues.
Q. How can enantiomeric impurities be detected and quantified in chiral batches of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases of hexane:isopropanol (95:5) with 0.1% trifluoroacetic acid enhance separation. For trace impurities (<1%), mass spectrometry-coupled chiral columns (LC-MS) provide sensitivity. Polarimetry or CD spectroscopy may supplement quantitation .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps below 0°C to reduce base-catalyzed racemization.
- Protecting Groups : Use orthogonal protection (e.g., Boc for amines, TBS for hydroxyls) to minimize side reactions.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated in analogous amino acid syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
